

Structure-activity relationship (SAR) of piperidinyl piperidine analogues

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Compound of Interest

Compound Name: 1-(Piperidin-2-ylmethyl)piperidine

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A Comparative Guide to the Structure-Activity Relationship of Piperidinyl Piperidine Analogues

This guide provides a comprehensive comparison of piperidinyl piperidine analogues, focusing on their structure-activity relationships (SAR) as modulators of various biological targets. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Piperidinyl Piperidine Analogues as Opioid Receptor Modulators

The piperidinyl piperidine scaffold is a key pharmacophore in the design of ligands targeting opioid receptors, including the mu (μ), delta (δ), and nociceptin (NOP) receptors. Modifications to this core structure significantly influence binding affinity, selectivity, and functional activity.

Structure-Activity Relationship (SAR)

The SAR for piperidinyl piperidine analogues as opioid receptor modulators is multifaceted. Key structural modifications and their effects are summarized below.

A series of 2-substituted N-piperidinyl indoles have been shown to be potent NOP receptor full agonists, an improvement from previously reported 3-substituted analogues which were partial agonists[1]. The position of substitution on the indole ring is crucial, with 2-substitution leading to higher NOP binding affinities compared to 3-substitution[1]. Molecular docking studies



suggest that the protonated piperidine nitrogen forms an ionic interaction with the carboxylate of Asp130 in the NOP receptor[1].

In another study, benzylpiperidine derivatives were developed as dual μ -opioid receptor (MOR) and sigma-1 receptor (σ 1R) ligands. Compound 52 from this series demonstrated high affinity for both receptors and potent antinociceptive effects in various pain models with reduced opioid-related side effects[2].

Furthermore, a series of 4-substituted piperidine and piperazine compounds based on a tetrahydroquinoline scaffold were synthesized and evaluated as balanced affinity μ -opioid receptor (MOR) agonist/ δ -opioid receptor (DOR) antagonist ligands. Several of these analogues displayed improved potency at the MOR compared to morphine[3].

A quantitative structure-activity relationship (QSAR) study on 4-phenylpiperidine derivatives acting as μ -opioid agonists has also been conducted to develop a pharmacophore model for structural optimization[4].

Table 1: SAR of Piperidinyl Piperidine Analogues as Opioid Receptor Modulators

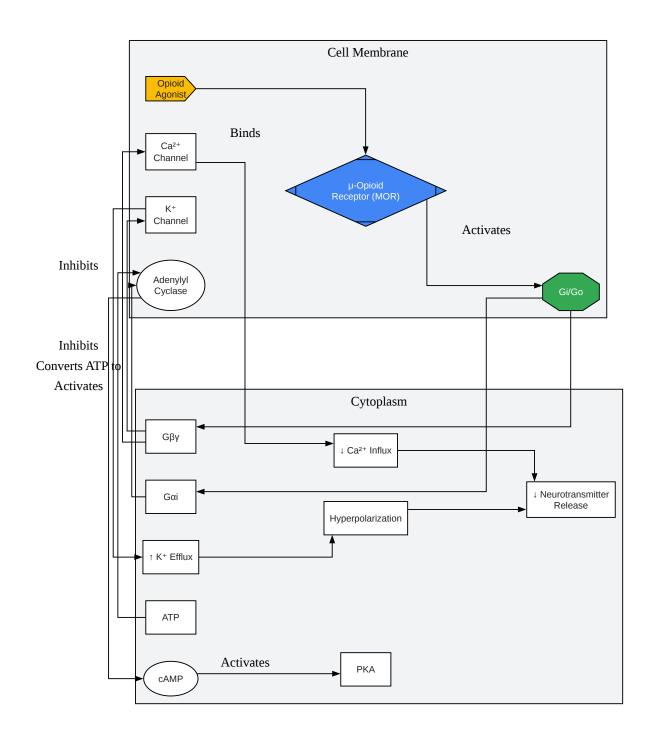
Compound/An alogue	Target(s)	Key Structural Features	Activity (Ki/IC50/EC50)	Reference
2-substituted N- piperidinyl indoles	NOP	2-substitution on indole	Higher NOP binding affinity and full agonism vs 3-substituted partial agonists	[1]
Compound 52 (benzylpiperidine derivative)	MOR, σ1R	N/A	Ki (MOR) = 56.4 nM, Ki (σ1R) = 11.0 nM	[2]
Analogues 4–6, 9–12 (4- substituted piperidines)	MOR, DOR	4-substituted piperidine on a tetrahydroquinoli ne scaffold	Improved potency at MOR compared to morphine (Ki (MOR) = 6.3 nM)	[3]



Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go). Upon agonist binding, the $G\alpha$ and $G\beta\gamma$ subunits dissociate and modulate various intracellular effector pathways. The classical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, opioid receptor activation modulates ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release[5][6][7]. Opioid receptors can also signal through β -arrestin pathways, which are involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades[5][8].





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Caption: Opioid Receptor Signaling Pathway.



Piperidinyl Piperidine Analogues as Chemokine Receptor Antagonists

The piperidinyl piperidine scaffold has been effectively utilized in the development of antagonists for chemokine receptors, such as CCR5 and CXCR3, which are involved in inflammatory responses and HIV-1 entry.

Structure-Activity Relationship (SAR)

For CCR5 antagonists, the introduction of heterocyclic rings like pyrazole between the piperidine moiety and an aromatic group has yielded potent compounds with excellent anti-HIV-1 activity in vitro. SAR studies have indicated that the optimal placement of an unsubstituted nitrogen atom in the heterocycle is meta to the bond connected to the 4-position of the piperidine[5]. Symmetrical heteroaryl carboxamides based on an oximino-piperidino-piperidine scaffold have also been developed as potent and orally bioavailable CCR5 antagonists[9].

In the context of CXCR3 antagonists, SAR studies of pyridyl-piperazinyl-piperidine derivatives have shown that substitution at the 2'-position of the piperazine ring has a pronounced effect on receptor affinity. For instance, an analogue with a 2'(S)-ethylpiperazine moiety exhibited a human CXCR3 IC50 of 0.2 nM[8].

Table 2: SAR of Piperidinyl Piperidine Analogues as Chemokine Receptor Antagonists

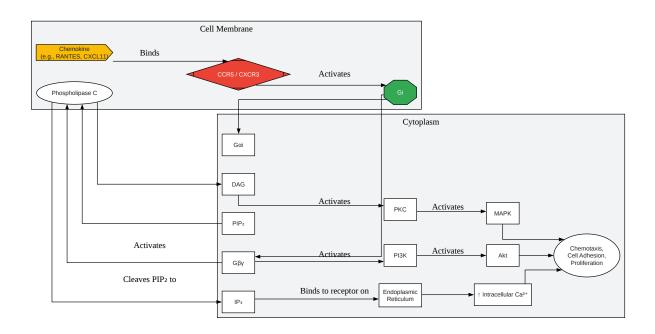


Compound/An alogue	Target(s)	Key Structural Features	Activity (IC50)	Reference
4- (Pyrazolyl)piperid ine derivatives	CCR5	Pyrazole linker between piperidine and aromatic group	Potent anti-HIV-1 activity	[5]
Symmetrical heteroaryl carboxamides	CCR5	Symmetrical 2,6-dimethyl isonicotinamides and 2,6-dimethyl pyrimidines amides	Enhanced affinity for CCR5	[9]
Analogue 18j (pyridyl- piperazinyl- piperidine)	CXCR3	2'(S)- ethylpiperazine moiety	0.2 nM	[8]

Signaling Pathways

Chemokine receptors like CCR5 and CXCR3 are GPCRs that couple to Gi proteins. Ligand binding initiates a signaling cascade that leads to various cellular responses, including chemotaxis, integrin activation, and cytoskeletal changes. For CCR5, binding of chemokines such as RANTES, MIP-1α, and MIP-1β leads to cellular activation through pertussis toxinsensitive heterotrimeric G proteins[10]. This activation can lead to calcium mobilization and activation of pathways like PI3K/Akt and MAPK/ERK[11]. CXCR3 signaling is initiated by the binding of its ligands CXCL9, CXCL10, and CXCL11, which also leads to an increase in intracellular calcium levels and activation of PI3K and MAPK pathways[2][4][12][13].





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Caption: Chemokine Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the comparison and validation of results.



Radioligand Binding Assay

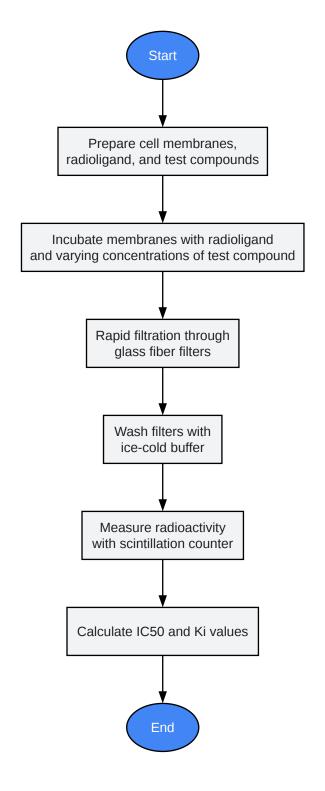
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

- Objective: To measure the affinity of piperidinyl piperidine analogues for a target receptor.
- Materials:
 - Cell membranes expressing the receptor of interest.
 - Radiolabeled ligand (e.g., [3H]-DAMGO for MOR).
 - Unlabeled test compounds (piperidinyl piperidine analogues).
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Glass fiber filters.
 - Scintillation counter.

Procedure:

- Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
- Allow the binding to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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